3-((Benzyloxy)methyl)-2-(4-methoxybenzyl)-3,4-dihydro-2H-1,2-thiazine 1,1-dioxide

Beschreibung

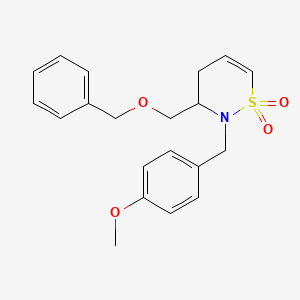

The compound 3-((Benzyloxy)methyl)-2-(4-methoxybenzyl)-3,4-dihydro-2H-1,2-thiazine 1,1-dioxide belongs to the 3,4-dihydro-2H-1,2-thiazine 1,1-dioxide family, characterized by a six-membered heterocyclic ring containing sulfur and nitrogen. Key structural features include:

- Benzyloxy methyl group at position 3, enhancing lipophilicity.

- 4-Methoxybenzyl substituent at position 2, contributing to electronic modulation via the methoxy group.

- 1,1-Dioxide moiety, which stabilizes the thiazine ring and influences bioactivity.

Eigenschaften

IUPAC Name |

2-[(4-methoxyphenyl)methyl]-3-(phenylmethoxymethyl)-3,4-dihydrothiazine 1,1-dioxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4S/c1-24-20-11-9-17(10-12-20)14-21-19(8-5-13-26(21,22)23)16-25-15-18-6-3-2-4-7-18/h2-7,9-13,19H,8,14-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPSLAMAUPGHYAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C(CC=CS2(=O)=O)COCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

3-((Benzyloxy)methyl)-2-(4-methoxybenzyl)-3,4-dihydro-2H-1,2-thiazine 1,1-dioxide is a thiazine derivative with potential biological activities. Thiazines are known for their diverse pharmacological properties, including antibacterial, antifungal, antiviral, and anticancer effects. This article explores the biological activity of this specific compound based on existing literature and research findings.

- Molecular Formula : C20H23NO4S

- Molar Mass : 373.47 g/mol

- CAS Number : 2177264-47-8

Biological Activity

The biological activities of thiazine derivatives are largely attributed to their ability to interact with various biological targets. The compound in focus exhibits several notable activities:

Antibacterial Activity

Research indicates that thiazine derivatives can exhibit significant antibacterial properties. For instance, compounds similar to 3-((Benzyloxy)methyl)-2-(4-methoxybenzyl)-3,4-dihydro-2H-1,2-thiazine have shown effectiveness against both Gram-positive and Gram-negative bacteria. A study highlighted that modifications in the thiazine structure can enhance antibacterial potency against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Antifungal Activity

Thiazine derivatives also demonstrate antifungal properties. The incorporation of specific substituents in the thiazine ring can lead to enhanced activity against fungal pathogens. Preliminary studies suggest that this compound may inhibit fungal growth effectively, although detailed studies are needed to confirm its efficacy .

Antiviral Activity

Some thiazine derivatives have shown promising antiviral activity against viruses such as HIV and influenza. The mechanism often involves the inhibition of viral replication or interference with viral enzyme functions. Research into related compounds indicates that structural variations can significantly impact antiviral efficacy .

Anticancer Properties

Thiazines have been studied for their potential anticancer properties. Various derivatives have demonstrated cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific compound may exhibit similar properties; however, empirical data is required for validation .

Case Studies

Several studies have been conducted on thiazine derivatives that can provide insights into the biological activity of this compound:

-

Study on Antibacterial Efficacy :

- Objective : To evaluate the antibacterial activity of various thiazine derivatives.

- Findings : Compounds showed significant inhibition against E. coli and S. aureus, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

- : Structural modifications can enhance antibacterial properties .

- Antifungal Activity Assessment :

- Cytotoxicity Studies :

Vergleich Mit ähnlichen Verbindungen

Structure-Activity Relationships (SAR)

- Lipophilicity vs.

- Electronic Effects : Methoxy groups enhance electron density, improving interactions with polar receptor residues (e.g., in 11m ). Fluorine (as in 12b ) balances electronegativity and metabolic stability.

- Steric Bulk : Bulky substituents (e.g., dimeric 8 ) may hinder enzymatic degradation but reduce binding affinity for smaller active sites.

Q & A

Q. Table 1: Representative Reaction Yields for Analogous Compounds

| Compound ID | Yield (%) | Key Conditions | Reference |

|---|---|---|---|

| 15b | 36 | Hex:EtOAc (4:1), TLC-guided | |

| 15c | 25 | Similar to 15b, lower purity |

What spectroscopic techniques are critical for characterizing this compound?

Basic Research Question

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks to confirm substituent positions. For example, δ 3.77 ppm (methoxy group) and δ 4.44 ppm (benzyl protons) in analogous compounds .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., m/z 442 [M-H]⁻ in ) .

- TLC Monitoring : Track reaction progress using hexane-ethyl acetate systems (Rf = 0.2–0.22) .

How do structural modifications influence crystallinity and intermolecular interactions?

Advanced Research Question

Methodological Answer:

- X-ray Crystallography : Resolve hydrogen-bonding networks (e.g., N–H⋯O and C–H⋯O interactions in ) .

- Conformational Analysis : Study half-chair conformations of the thiazine ring (atomic displacements up to 0.476 Å) .

- Substituent Effects : Electron-donating groups (e.g., 4-methoxybenzyl) enhance π-π stacking, while bulky groups disrupt packing .

Figure 1: Intermolecular hydrogen bonds stabilizing crystal packing in benzothiazine derivatives (adapted from ).

How can researchers resolve contradictions in reaction yields when synthesizing analogs?

Advanced Research Question

Methodological Answer:

- Analytical Validation : Use HPLC to assess purity (>95%) and NMR to confirm structural integrity .

- Reaction Monitoring : Employ in-situ IR spectroscopy to detect intermediates (e.g., succinimide byproducts) .

- Statistical Design of Experiments (DoE) : Apply factorial designs to identify critical variables (e.g., temperature, stoichiometry) .

What strategies are employed to design analogs for enhanced biological activity?

Advanced Research Question

Methodological Answer:

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., 3-chlorobenzoyl in ) to target anti-inflammatory or anticancer activity .

- In Vitro Assays : Screen analogs for inhibition of cancer cell lines (e.g., renal or lung cancer) using MTT assays .

- Molecular Docking : Simulate interactions with biological targets (e.g., endothelin receptors) to prioritize synthetic targets .

Q. Table 2: Biological Activities of Benzothiazine Derivatives

| Derivative | Activity | Key Substituent | Reference |

|---|---|---|---|

| 3-Chlorobenzoyl | Anti-inflammatory | Halogenated aryl group | |

| 4-Ethyl-7-fluoro | Antihypertensive | Fluorine substitution |

How can computational modeling guide the synthesis of novel derivatives?

Advanced Research Question

Methodological Answer:

- DFT Calculations : Predict regioselectivity in electrophilic substitutions (e.g., bromination at C6 vs. C8) .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., CCl₄ vs. methanol) .

- Docking Studies : Prioritize derivatives with high binding affinity to targets like COX-2 or EGFR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.